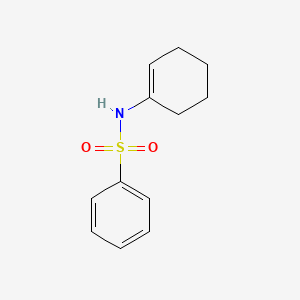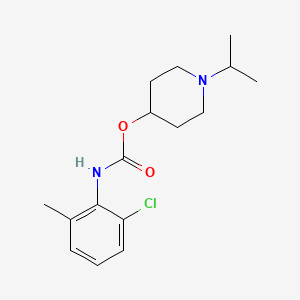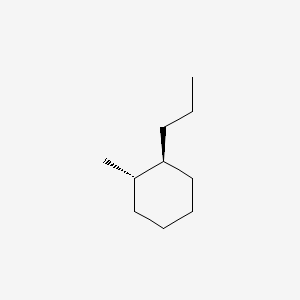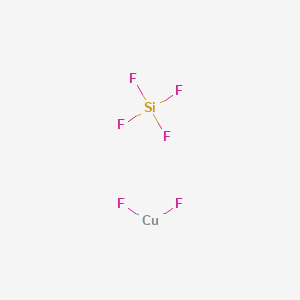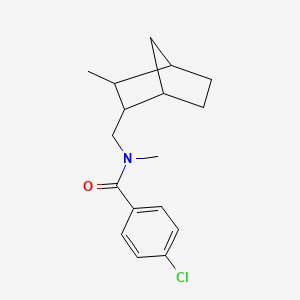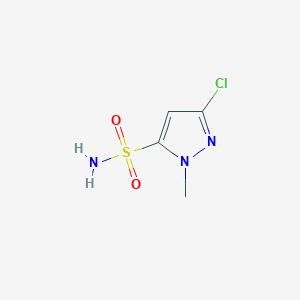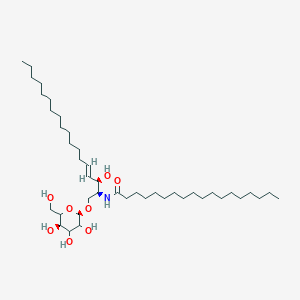
2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of a nitro group (-NO2) attached to a carbon atom. The compound also contains an acetate ester group, which is derived from acetic acid. The (1S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) typically involves the nitration of cyclohexene followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reagents and conditions used.
Substitution: The acetate ester group can be hydrolyzed to form the corresponding alcohol using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aqueous sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: 2-Cyclohexen-1-amine,3-nitro-.
Reduction: 2-Cyclohexen-1-ol,3-amino-.
Substitution: 2-Cyclohexen-1-ol,3-nitro-.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetate ester group can undergo hydrolysis to release the active alcohol form. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-ol,3-nitro-: Lacks the acetate ester group.
2-Cyclohexen-1-amine,3-nitro-: Contains an amine group instead of an alcohol group.
2-Cyclohexen-1-ol,3-amino-: Contains an amino group instead of a nitro group.
Uniqueness
2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) is unique due to the combination of its nitro group, acetate ester group, and specific stereochemistry. This combination of functional groups and stereochemistry can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
[(1S)-3-nitrocyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H11NO4/c1-6(10)13-8-4-2-3-7(5-8)9(11)12/h5,8H,2-4H2,1H3/t8-/m0/s1 |
Clé InChI |
ONOJNBFKHFHZAF-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CCCC(=C1)[N+](=O)[O-] |
SMILES canonique |
CC(=O)OC1CCCC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)

![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
